3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one
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Overview
Description
3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound features a benzoxazinone core structure, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-(4-methylphenyl)glycine with acetic anhydride to form N-(4-methylphenyl)glycine anhydride, which is then cyclized using phosphorus pentoxide to yield the desired benzoxazinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl)sydnones: These compounds share a similar core structure and exhibit comparable biological activities.
2-[(4-Methylphenyl)amino]ethyl derivatives: These compounds also contain the 4-methylphenyl group and show similar chemical reactivity.
Uniqueness
3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one is unique due to its specific benzoxazinone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61553-70-6 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-14-17(20)21-16-5-3-2-4-13(16)18-14/h2-9H,10H2,1H3 |
InChI Key |
UMFNWLDFPNENMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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